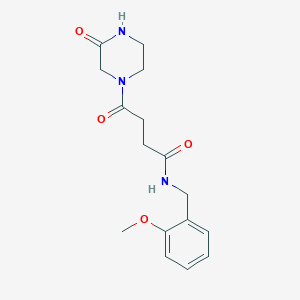

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide

Description

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperazine ring, and a butanamide backbone

Properties

Molecular Formula |

C16H21N3O4 |

|---|---|

Molecular Weight |

319.36 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide |

InChI |

InChI=1S/C16H21N3O4/c1-23-13-5-3-2-4-12(13)10-18-14(20)6-7-16(22)19-9-8-17-15(21)11-19/h2-5H,6-11H2,1H3,(H,17,21)(H,18,20) |

InChI Key |

URVCXKBGDMIKCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC(=O)N2CCNC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.

Formation of the Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

Coupling of Intermediates: The final step involves the coupling of the methoxybenzyl intermediate with the piperazine intermediate under appropriate reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide exhibits significant anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. A comparative analysis with known anticancer agents suggests that this compound may enhance efficacy while reducing toxicity.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, which could position it as a candidate for developing new antibiotics, especially in an era of rising antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A collaborative study across several institutions tested the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxybenzyl)-3-oxobutanamide

- N-(4-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide

- N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)pentanamide

Uniqueness

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-(2-methoxybenzyl)-4-oxo-4-(3-oxopiperazino)butanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 319.36 g/mol

- CAS Number : 1574307-76-8

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to metabolic disorders.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, effective against various bacterial strains.

- Anticancer Potential : In vitro studies have demonstrated the ability of this compound to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage. This suggests a mechanism through which this compound could be utilized in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.